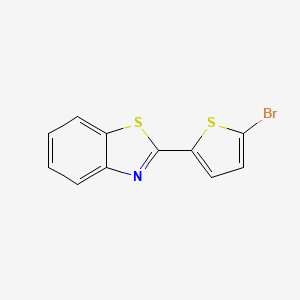

![molecular formula C23H26N6 B2956656 N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946347-62-2](/img/structure/B2956656.png)

N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a type of bicyclic [6 + 6] systems . These compounds have been applied on a large scale in the medical and pharmaceutical fields .

Wissenschaftliche Forschungsanwendungen

Platelet Antiaggregating and Other Activities

Derivatives of pyrazole and pyrimidine compounds have been synthesized and evaluated for their biological activities. For example, certain pyrazole derivatives exhibited significant platelet antiaggregating activity, surpassing even that of acetylsalicylic acid. Additionally, these compounds showed moderate antihypertensive, local anesthetic, analgesic, and anti-inflammatory activities in animal models, suggesting a potential for medical applications in managing cardiovascular diseases and pain (F. Bondavalli et al., 1992).

Antimicrobial Agents

The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones has demonstrated antibacterial activity. Such compounds were synthesized and evaluated for their effectiveness against various bacteria, indicating their potential as novel antimicrobial agents (A. Solankee et al., 2004).

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, as analogues of purines, have shown affinity for A1 adenosine receptors. This suggests their potential use in developing therapeutic agents targeting adenosine receptors, which play crucial roles in cardiovascular, nervous, and immune systems (F. Harden et al., 1991).

High Glass Transition and Thermal Stability

Pyridine-containing polyimides derived from diamines have exhibited high glass transition temperatures and thermal stability. Such materials could be utilized in the development of high-performance polymers for various industrial applications, including electronics and aerospace (Kun-Li Wang et al., 2008).

Ligand Synthesis and Characterization

The synthesis of ligands based on pyrazole derivatives for use in forming complexes with metals such as Pd(II) and Pt(II) has been explored. These complexes have potential applications in catalysis and material science, showcasing the versatility of pyrazole derivatives in inorganic chemistry (J. Pons et al., 2010).

Wirkmechanismus

Target of Action

The primary target of N4-(3,5-dimethylphenyl)-N6,N6-diethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the cyclin-dependent kinase 6 (CDK6) . CDK6 is a protein-serine/threonine kinase that plays a crucial role in cell cycle regulation and transcription .

Mode of Action

This compound interacts with CDK6, inhibiting its activity . The inhibition of CDK6 leads to changes in the cell cycle, specifically causing a G1 cell cycle arrest . This means that the cells are halted in the G1 phase, preventing them from progressing to the S phase where DNA replication occurs .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation pathway . By halting the cell cycle in the G1 phase, DNA replication is prevented, which in turn inhibits cell division and proliferation . This can lead to antiproliferative effects, particularly in cancer cells where uncontrolled cell division is a key characteristic .

Pharmacokinetics

The compound’s potent inhibitory activity against cdk6 and its significant antitumor activities suggest that it may have favorable pharmacokinetic properties .

Result of Action

The result of the compound’s action is a significant inhibition of cell proliferation . In studies, it has shown superior antitumor activities against human breast cancer cells and human gastric cancer cells compared to the positive control palbociclib . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these types of cancer .

Eigenschaften

IUPAC Name |

4-N-(3,5-dimethylphenyl)-6-N,6-N-diethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N6/c1-5-28(6-2)23-26-21(25-18-13-16(3)12-17(4)14-18)20-15-24-29(22(20)27-23)19-10-8-7-9-11-19/h7-15H,5-6H2,1-4H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKQSXKNATTXSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

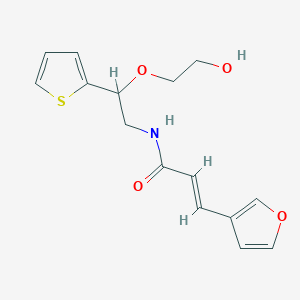

![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)

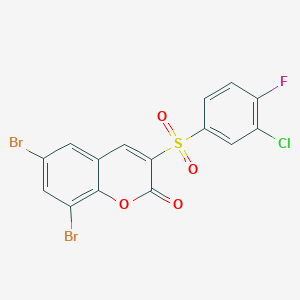

![N-[[4-cyclohexyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2956575.png)

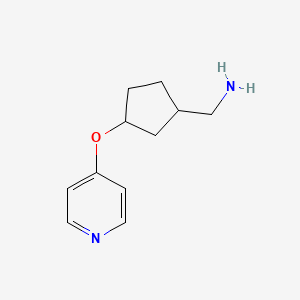

![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole](/img/structure/B2956577.png)

![N-[(2,2-Dimethyloxan-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2956581.png)

![N~6~-benzyl-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2956583.png)

![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2956585.png)

![N-methyl-2-({3-[(4-methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2956588.png)

![2-Ethoxy-1-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2956590.png)